![molecular formula C17H17F2N3O4S B2770919 2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034621-10-6](/img/structure/B2770919.png)
2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound that features a combination of difluoromethyl, sulfonyl, phenyl, pyrimidin-2-yloxy, and piperidin-1-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. The starting materials might include difluoromethyl sulfone, phenyl derivatives, pyrimidin-2-ol, and piperidine. Common synthetic routes could involve:
Formation of the difluoromethyl sulfone group: This might involve the reaction of a difluoromethylating agent with a sulfonyl precursor.
Attachment of the phenyl group: This could be achieved through a coupling reaction, such as a Suzuki or Heck reaction.
Incorporation of the pyrimidin-2-yloxy group: This might involve nucleophilic substitution or other suitable reactions.
Formation of the piperidin-1-yl group: This could involve the reaction of piperidine with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions to replace specific groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents could include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents for substitution reactions might include halides, acids, or bases, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound might be studied for its potential biological activity. It could be used in the development of new pharmaceuticals or as a tool for studying biological processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. It might be used in the development of drugs for treating various diseases.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings. Its unique properties might make it suitable for specific industrial applications.
Mécanisme D'action
The mechanism of action of 2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-((Trifluoromethyl)sulfonyl)phenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
- (2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyridin-2-yloxy)piperidin-1-yl)methanone
- (2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone
Uniqueness
The uniqueness of 2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine lies in its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity, stability, or biological activity.
Propriétés
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O4S/c18-16(19)27(24,25)14-7-2-1-6-13(14)15(23)22-10-3-5-12(11-22)26-17-20-8-4-9-21-17/h1-2,4,6-9,12,16H,3,5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSKQROCCOLERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2770836.png)
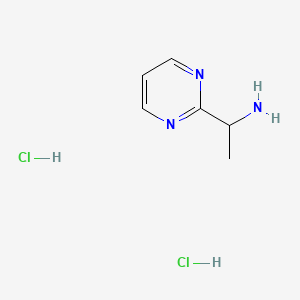

![Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2770843.png)

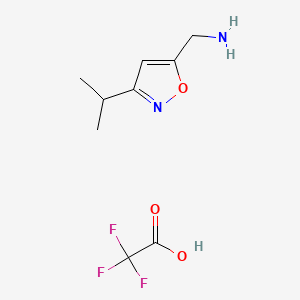
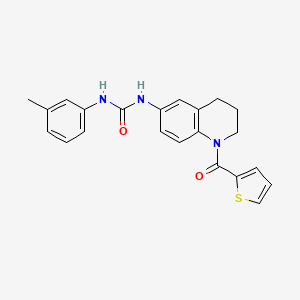

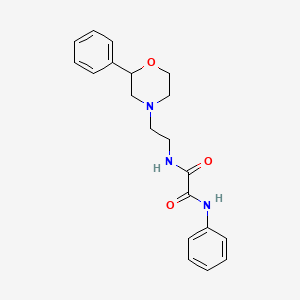
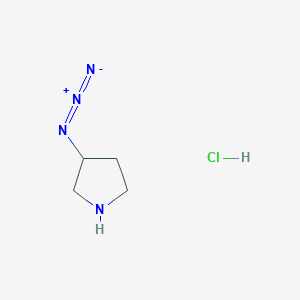
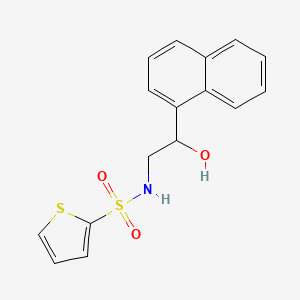
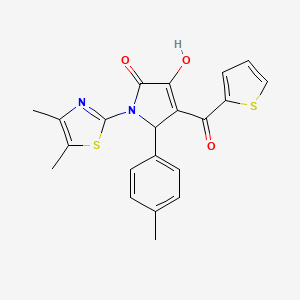
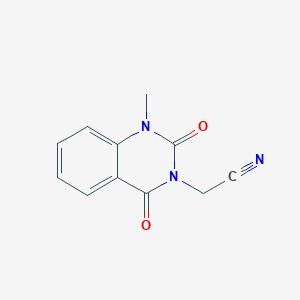
![N'-(4-fluorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2770859.png)
